molecular formula C7H9NO B13404833 2-Methoxy-d3-aniline-d4

2-Methoxy-d3-aniline-d4

Cat. No.: B13404833
M. Wt: 130.20 g/mol
InChI Key: VMPITZXILSNTON-IFEBORGTSA-N
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Description

Significance of Isotopic Labeling in Contemporary Chemical and Biochemical Investigations

Isotopic labeling is a powerful technique used to track the journey of an atom or a molecule through a complex series of transformations, such as a chemical reaction or a metabolic pathway. pressbooks.pubwikipedia.org By substituting an atom with its isotope, which has the same number of protons and electrons but a different number of neutrons, the labeled molecule behaves almost identically to its unlabeled counterpart. pressbooks.pub However, this difference in mass allows for its detection and quantification using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pressbooks.pubwikipedia.org

This ability to trace molecules has profound implications across various scientific disciplines. In chemistry, it aids in elucidating reaction mechanisms by revealing which bonds are broken and formed during a reaction. pressbooks.pub In biochemistry and pharmaceutical sciences, isotopic labeling is crucial for studying drug metabolism, determining the fate of a drug in the body, and identifying its metabolites. cernobioscience.comfiveable.me This knowledge is vital for developing safer and more effective drugs. Furthermore, stable isotopes, such as deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive, making them safe for a wide range of studies, including those involving long-term metabolic investigations. cernobioscience.comcreative-proteomics.com

Fundamental Principles of Deuterium Isotope Effects in Organic Systems

The substitution of hydrogen with deuterium can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. researchgate.net Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving the cleavage of a C-H bond. unam.mx

This primary KIE is a valuable tool for mechanistic studies, as it can provide evidence for bond-breaking at a specific position in the rate-determining step of a reaction. unam.mx Beyond the primary KIE, secondary isotope effects can also be observed, where the isotopic substitution is at a position not directly involved in bond cleavage. These secondary effects can provide further insights into the transition state of a reaction. In addition to kinetic effects, deuterium substitution can also influence the equilibrium constants of reactions, a phenomenon known as the solvent isotope effect when the reaction is carried out in a deuterated solvent like D₂O. mdpi.comnih.gov

Positioning of 2-Methoxy-d3-aniline-d4 within the Landscape of Deuterated Aniline (B41778) Derivatives

Aniline and its derivatives are fundamental building blocks in organic chemistry and are found in numerous pharmaceuticals and industrial chemicals. nih.gov The deuteration of aniline derivatives has become increasingly important, particularly in drug discovery and development. By selectively introducing deuterium at metabolically labile sites, researchers can slow down the rate of metabolic deactivation, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy of drugs.

This compound is a multiply deuterated aniline derivative. The "d3" in the methoxy (B1213986) group and "d4" on the aniline ring indicate that three hydrogen atoms on the methoxy group and four hydrogen atoms on the aromatic ring have been replaced by deuterium. This extensive deuteration makes it an excellent internal standard for quantitative analysis using mass spectrometry. coresta.org In such applications, a known amount of the deuterated standard is added to a sample. Since the deuterated and non-deuterated compounds have very similar chemical and physical properties, they behave almost identically during sample preparation and analysis. pressbooks.pub However, they are easily distinguished by their mass difference in the mass spectrometer, allowing for accurate quantification of the non-deuterated analyte. The use of deuterated analogs like this compound is a common practice in various analytical methods, including the analysis of aromatic amines in complex matrices. coresta.org

The synthesis of deuterated anilines can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by acids or metals. nih.govresearchgate.net For instance, deuterated trifluoroacetic acid has been used for the H-D exchange of a variety of aromatic amines and amides. nih.gov The development of efficient and selective deuteration methods continues to be an active area of research, driven by the increasing demand for these valuable compounds in diverse scientific fields. acs.orgbohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

130.20 g/mol

IUPAC Name

N,N,3,4-tetradeuterio-2-(trideuteriomethoxy)aniline

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,3D,5D/hD2

InChI Key

VMPITZXILSNTON-IFEBORGTSA-N

Isomeric SMILES

[2H]C1=CC=C(C(=C1[2H])OC([2H])([2H])[2H])N([2H])[2H]

Canonical SMILES

COC1=CC=CC=C1N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxy D3 Aniline D4 and Analogous Deuterated Aromatic Amines

Targeted Deuteration Strategies for Methoxy (B1213986) and Aromatic Ring Moieties

The synthesis of 2-Methoxy-d3-aniline-d4 requires precise methods for introducing deuterium (B1214612) into two distinct molecular locations: the methoxy substituent and the aniline (B41778) ring. Methodologies for achieving this are categorized into direct hydrogen isotope exchange on the aromatic ring and the use of deuterated precursors for the methoxy group.

Precursor-Based Synthetic Routes for Deuterated Methoxy Groups

Introducing a deuterated methoxy group (-OCD₃) typically involves the use of a deuterated C1 building block in a precursor molecule that is later converted to the final aniline product.

Deuterated methanol (B129727) (CD₃OD) is a readily available and cost-effective precursor for the synthesis of various trideuteromethylation reagents. nih.gov For instance, CD₃OD can be converted to trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate (CD₃OTs), which are excellent electrophiles for introducing the -CD₃ group. nih.gov The synthesis of a deuterated methoxy aniline can be envisioned through a Williamson ether synthesis, where a suitably protected aminophenol precursor is reacted with a trideuteromethylating agent.

A multi-step synthetic sequence starting from a non-deuterated aromatic precursor is also a viable strategy. For example, the synthesis of a para-deuterated methoxynaphthalene has been demonstrated, which can be adapted for aniline synthesis. youtube.com This process involves:

Nitration of the aromatic ring to introduce a nitro group. youtube.comrushim.rumasterorganicchemistry.com

Reduction of the nitro group to an amine. youtube.com

Diazotization of the amine followed by substitution to introduce a hydroxyl group. youtube.com

Williamson ether synthesis using a deuterated methylating agent like CD₃I to form the deuterated methoxy group. youtube.com

This precursor-based approach allows for the specific and complete deuteration of the methoxy group before the final aniline functionality is revealed or constructed.

Convergent and Divergent Synthetic Pathways for Substituted Deuterated Anilines

Convergent and divergent synthetic strategies offer flexibility in the preparation of a library of deuterated aniline analogs. A convergent approach involves the synthesis of deuterated fragments that are later combined, while a divergent approach starts with a common deuterated intermediate that is then elaborated into various final products. nih.gov

Catalytic Reduction and Amination Reactions in Deuterated Media

Catalytic reductive amination is a powerful one-pot method for the synthesis of amines. fishersci.de This can be adapted for deuteration by performing the reaction in a deuterated medium or using a deuterated reducing agent. For instance, a tandem reductive amination-deuteration sequence can be achieved using a dual-functional catalyst. researchgate.net This allows for the synthesis of deuterated anilines from nitroarenes in the presence of a deuterium source like D₂O. The process involves the reduction of the nitro group to an amine, which then reacts with a carbonyl compound to form an imine, followed by the reduction of the imine and concurrent deuteration of the aromatic ring. researchgate.net

The use of deuterated triethylsilane in the presence of triflic acid provides a metal-free method for the divergent synthesis of amines that are selectively deuterated at the α-position. nih.gov This method demonstrates high levels of deuterium incorporation and broad substrate tolerance. nih.gov

Regioselective Functionalization and Cyclization Strategies for Aniline Scaffolds

Regioselective functionalization of a pre-existing deuterated aniline core is a key divergent strategy. Once a deuterated aniline scaffold is prepared, various substituents can be introduced at specific positions. For example, a gold-catalyzed three-component reaction has been developed for the synthesis of substituted anilines. rsc.org By using deuterated starting materials in such a reaction, a variety of complex deuterated anilines could be accessed in a modular fashion. rsc.org

Cyclization reactions can also be employed to construct more complex deuterated heterocyclic systems from deuterated aniline precursors. These strategies are particularly useful in drug discovery, where the aniline moiety is often part of a larger, more complex molecular framework.

Optimization of Deuterium Incorporation Efficiency and Positional Specificity

Achieving high levels of deuterium incorporation at specific positions is a critical challenge in the synthesis of isotopically labeled compounds. The efficiency and selectivity of deuteration can be influenced by several factors.

Recent research has shown that the basicity of aromatic compounds in their photoexcited state can be exploited to achieve selective deuteration at positions that are typically inaccessible through ground-state chemistry. nih.gov This metal-free approach, using deuterated hexafluoroisopropanol (HFIP-d₁), offers a novel way to control the regioselectivity of deuterium labeling in complex molecules. nih.gov

The careful selection of deuterated reagents and reaction conditions is also crucial in precursor-based approaches to maximize the isotopic purity of the final product. For example, when using Me₂NCD(OMe)₂, the presence of protic sources can lead to isotopic dilution through H/D exchange with the reagent itself, thereby reducing the deuterium content in the product. nih.gov

Table 2: Factors Influencing Deuterium Incorporation and Specificity

FactorInfluenceExample
Catalyst Choice Determines the mechanism and regioselectivity of HIE.Iridium complexes for ortho-directing HIE; iron catalysts for scalable selective deuteration. acs.orgnih.gov
Deuterium Source The nature of the deuterium source (e.g., D₂O, D₂, deuterated solvents) can affect reactivity and selectivity.D₂O with HCl for ortho/para deuteration of anilines. nih.gov
Reaction Conditions Temperature, pressure, and reaction time can impact the extent of deuterium incorporation.Higher temperatures can improve deuterium incorporation in some systems. nih.gov
Electronic State Photoexcitation can alter the basicity and reactivity of the aromatic ring, leading to different selectivity.Photoexcitation in HFIP-d₁ for selective deuteration at positions not accessible by ground-state methods. nih.gov
Isotopic Dilution Protic impurities or byproducts can exchange with deuterated reagents, lowering isotopic purity.Use of excess deuterated solvent or anhydrous conditions to minimize H/D exchange. nih.gov

Sophisticated Spectroscopic Characterization Techniques for Isotopic Elucidation of 2 Methoxy D3 Aniline D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds.nih.gov

NMR spectroscopy is a cornerstone technique for the characterization of deuterated compounds, offering unparalleled detail regarding the molecular framework and the sites of isotopic labeling.

Deuterium (B1214612) NMR (²H NMR) for Positional Assessment of Deuteration

Deuterium NMR (²H NMR) is a powerful and direct method for verifying the positions of deuterium atoms within a molecule. wikipedia.org For 2-Methoxy-d3-aniline-d4, this technique is instrumental in confirming that the deuterium labels are located on the methoxy (B1213986) group (-OCD₃) and the aromatic ring. The ²H NMR spectrum will exhibit distinct signals corresponding to the different chemical environments of the deuterium atoms.

Due to the low natural abundance of deuterium (0.016%), samples must be isotopically enriched to obtain a satisfactory signal-to-noise ratio in the ²H NMR spectrum. wikipedia.org The chemical shift range in ²H NMR is similar to that of proton NMR, but the resolution is typically lower. wikipedia.org However, it definitively confirms the success of the deuteration process by showing strong peaks for the deuterated positions, which would be absent in a standard proton NMR spectrum. wikipedia.org

Table 1: Expected ²H NMR Data for this compound

PositionExpected Chemical Shift (ppm)
Methoxy (-OCD₃)~3.8
Aromatic (Ar-D)~6.7 - 7.2
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 and Proton NMR Analysis of Deuterated Isomers.nih.gov

Both Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy provide complementary information for the structural elucidation of this compound.

In ¹H NMR, the absence of signals in the regions corresponding to the methoxy protons and the aromatic protons at positions 3, 4, 5, and 6 confirms the successful substitution of hydrogen with deuterium. Any residual proton signals in these regions can be used to quantify the isotopic purity of the compound.

In ¹³C NMR, the presence of deuterium atoms causes characteristic effects on the spectra. The carbon atoms directly bonded to deuterium (C-D) will exhibit a triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to spin-spin coupling with the deuterium nucleus (spin I = 1). Furthermore, an isotopic shift, typically a slight upfield shift (to lower ppm values), is observed for carbons bearing deuterium atoms and often for the adjacent carbons as well. This isotopic effect on chemical shifts provides further confirmation of the deuteration sites.

Table 2: Expected ¹³C NMR Data Comparison for 2-Methoxyaniline and this compound

Carbon Position2-Methoxyaniline (ppm)This compound (ppm)Expected Multiplicity in Deuterated Compound
C1 (C-NH₂)~140~140Singlet
C2 (C-OCD₃)~148~148Singlet
C3~115Upfield shiftedTriplet
C4~121Upfield shiftedTriplet
C5~118Upfield shiftedTriplet
C6~111Upfield shiftedTriplet
-OCH₃/-OCD₃~55Upfield shiftedTriplet
Note: Chemical shifts are approximate and based on typical values for substituted anilines. The exact shifts can vary.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation.nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition and isotopic purity of a compound. For this compound, HRMS provides a highly accurate mass measurement of the molecular ion, which can be compared to the calculated exact mass to confirm the molecular formula C₇H₂D₇NO. This high degree of mass accuracy allows for the differentiation between the deuterated compound and any potential non-deuterated or partially deuterated impurities.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The masses of these fragment ions will be indicative of the locations of the deuterium atoms. For example, the loss of a deuterated methyl radical (•CD₃) from the molecular ion would result in a fragment ion with a specific mass-to-charge ratio (m/z) that is 3 mass units higher than the loss of a non-deuterated methyl radical (•CH₃). This detailed fragmentation analysis helps to piece together the structure of the molecule and confirm the isotopic labeling pattern.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment IonProposed StructureExpected m/z
[M - •CD₃]⁺C₆H₂D₄NO⁺112
[M - CO - •CD₃]⁺C₅H₂D₄N⁺84
[C₆H₂D₄]⁺Deuterated benzene (B151609) ring fragment82
Note: The fragmentation pattern can be complex and may vary depending on the ionization method and collision energy.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govnih.gov These techniques are crucial for analyzing the purity of this compound and for separating it from any potential isomers or impurities.

In LC-MS, the compound is separated based on its polarity and other physicochemical properties before being introduced into the mass spectrometer. nih.gov This is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility. frag-den-staat.de

GC-MS, on the other hand, is well-suited for volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. The retention time in the GC provides an additional layer of identification, while the mass spectrum confirms the identity and isotopic enrichment of the eluted compound. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Shift Analysis.nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular vibrations of a compound. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the corresponding bonds.

Specifically, the stretching frequencies of C-D and N-D bonds are significantly lower than those of C-H and N-H bonds, respectively, due to the increased reduced mass of the vibrating system. This isotopic shift is a clear indicator of successful deuteration. For this compound, the IR and Raman spectra would show characteristic C-D stretching vibrations in the range of 2100-2300 cm⁻¹, a region that is typically free from other interfering absorptions. The aromatic C-D stretching bands would also appear at lower frequencies compared to the aromatic C-H stretching bands (typically around 3000-3100 cm⁻¹).

Table 4: Expected Isotopic Shifts in Vibrational Frequencies for this compound

Vibrational ModeNon-Deuterated (cm⁻¹)Deuterated (cm⁻¹)
Aromatic C-H Stretch~3050N/A
Aromatic C-D StretchN/A~2250
Aliphatic C-H Stretch (-OCH₃)~2950N/A
Aliphatic C-D Stretch (-OCD₃)N/A~2200
N-H Stretch~3400~3400
Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Electronic Absorption Spectroscopy (UV-Vis) and the Influence of Deuteration

Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, offers valuable insights into the chromophoric system of this compound. The aromatic ring and the amino and methoxy substituents constitute the principal chromophore responsible for the compound's absorption in the ultraviolet-visible region. Analysis of the non-deuterated analogue, 2-methoxyaniline (o-anisidine), provides a baseline for understanding the electronic transitions.

Detailed research findings for 2-methoxyaniline in ethanol (B145695) show two primary absorption bands. nih.gov These correspond to π → π* transitions within the benzene ring, perturbed by the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups. The presence of these auxochromes typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, indicating a reduction in the energy required for electronic excitation.

The introduction of deuterium into the molecule, creating this compound, is not expected to significantly alter the electronic absorption spectrum. The underlying principle is that isotopic substitution has a much more pronounced effect on vibrational energy levels than on electronic energy levels. The difference in mass between hydrogen and deuterium primarily affects the zero-point vibrational energies of the C-H(D), and N-H(D) bonds.

While the effect is generally subtle, theoretical considerations and studies on other deuterated aromatic compounds, such as aniline (B41778), suggest that minor shifts in the absorption maxima (λmax) can occur. acs.org Deuteration can lead to a slight sharpening of the vibronic bands within the electronic absorption spectrum due to the smaller vibrational amplitudes of the C-D and N-D bonds compared to C-H and N-H bonds. A marginal blue shift (hypsochromic shift) of a few nanometers in the λmax may also be observed. This is attributed to the lower zero-point energy of the deuterated molecule in both the ground and excited electronic states, with the difference in these energies upon excitation being slightly larger for the deuterated species. However, for most practical purposes in UV-Vis spectroscopy, the spectra of deuterated and non-deuterated isotopologues are considered to be very similar. acs.org

Below is a data table detailing the UV-Vis absorption maxima for the non-deuterated 2-methoxyaniline, which serves as a close reference for the expected absorption of this compound.

CompoundSolventλmax (nm)Molar Absorptivity (log ε)Electronic Transition
2-MethoxyanilineEthanol2363.89π → π
2-MethoxyanilineEthanol2863.40π → π

Computational Chemistry and Theoretical Investigations of 2 Methoxy D3 Aniline D4 Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-Methoxy-d3-aniline-d4, these methods provide insights into its geometry, stability, and electronic characteristics, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and energy of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), it is possible to determine the optimized geometric parameters, including bond lengths and angles. scispace.com The methoxy (B1213986) group's orientation and the amine group's pyramidalization are of particular interest. Isotopic substitution with deuterium (B1214612) in the methoxy group and on the aniline (B41778) ring is predicted to have a negligible effect on the equilibrium geometry due to the similarity in electronic properties between hydrogen and deuterium. However, subtle changes in vibrational frequencies are expected.

Table 1: Predicted Geometric Parameters of this compound using DFT (B3LYP/6-31G ) **

Parameter Predicted Value
C1-C2 Bond Length (Å) 1.40
C1-N Bond Length (Å) 1.41
C2-O Bond Length (Å) 1.37
O-CD3 Bond Length (Å) 1.09
C-D (ring) Bond Length (Å) 1.08
C1-C2-O Angle (°) 120.5
C2-O-CD3 Angle (°) 118.0

Note: These are hypothetical, illustrative values expected from such a calculation.

For more accurate energy predictions, advanced ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with composite methods like G4 or CBS-QB3, can be employed. These methods provide a higher level of theory and can refine the energetic landscape, offering more precise values for properties like proton affinity, ionization potential, and electron affinity. While computationally more demanding, these methods are crucial for obtaining benchmark-quality data on the electronic properties of this compound.

Modeling of Isotope Effects on Reaction Kinetics and Mechanistic Pathways

The substitution of hydrogen with deuterium can significantly impact reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Computational modeling is a powerful tool for predicting and understanding these effects.

Kinetic isotope effects arise from the differences in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. youtube.com The heavier deuterium atom leads to a lower ZPVE for a C-D bond compared to a C-H bond. If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting hydrogen with deuterium will lead to a primary KIE (kH/kD > 1). rsc.org Secondary KIEs can also be observed when the hybridization of a carbon atom bonded to deuterium changes during the reaction. youtube.com For this compound, deuteration of the methoxy group and the aromatic ring could lead to observable KIEs in reactions involving these positions, such as electrophilic aromatic substitution or reactions at the methoxy group.

Table 2: Hypothetical Predicted KIEs for a Reaction at the Methoxy Group of this compound

Reaction Type Predicted kH/kD
Hydrogen Abstraction 5.8

Note: These are illustrative values to demonstrate the expected magnitude of KIEs.

Transition State Theory (TST) is a cornerstone for understanding reaction rates and mechanisms. johnhogan.infowikipedia.org By locating the transition state structure on the potential energy surface, computational methods can elucidate the reaction pathway. For reactions involving this compound, TST allows for the calculation of activation energies and pre-exponential factors. wikipedia.org A reaction coordinate analysis can then be performed to visualize the atomic motions along the reaction path, from reactants through the transition state to the products. This analysis is crucial for understanding how isotopic substitution affects the transition state geometry and vibrational frequencies, which in turn govern the KIE.

Conformational Landscape Analysis and Deuterium Effects on Molecular Dynamics

The flexibility of the methoxy group in this compound gives rise to different conformers. Understanding the conformational landscape is essential as the reactivity of the molecule can be dependent on its three-dimensional structure.

Computational methods, particularly DFT, can be used to explore the potential energy surface and identify the stable conformers of this compound. The relative energies of these conformers can be calculated to determine their populations at a given temperature. While the substitution of hydrogen with deuterium in the methoxy group is not expected to significantly alter the relative energies of the conformers, it will affect the vibrational frequencies and could have subtle effects on the molecular dynamics. Molecular dynamics simulations can provide further insights into the conformational flexibility and the influence of deuteration on the dynamic behavior of the molecule in different environments.

Advanced Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For a specifically labeled compound like this compound, theoretical investigations are crucial as experimental data can be scarce. While specific Quantitative Structure-Activity Relationship (QSAR) models focusing exclusively on this compound are not prevalent in published literature, the foundational structure of 2-methoxyaniline is a known scaffold in the development of QSAR models for various biological activities, such as in antimycobacterial agents derived from 2-methoxy benzanilides. ijddd.comresearchgate.net

A typical QSAR study on a series of compounds including this compound would involve calculating descriptors such as those listed in the table below. These descriptors would then be used to build a regression model correlating them with a measured biological endpoint.

Table 1: Representative Molecular Descriptors for QSAR Modeling of this compound

Descriptor Class Specific Descriptor Example Property Quantified Relevance to Biological Activity
Electronic Dipole Moment Polarity and charge distribution of the molecule. Influences solubility and interaction with polar receptor sites.
Atomic Charges Electron density on individual atoms. Identifies sites for electrostatic interactions.
HOMO/LUMO Energies Electron-donating/accepting capability. Relates to chemical reactivity and charge-transfer interactions.
Steric/Topological Molecular Weight Size of the molecule. Affects diffusion and fit within a receptor binding pocket.
Molar Volume Three-dimensional space occupied by the molecule. Governs steric hindrance and receptor compatibility.
Surface Area The accessible surface of the molecule. Determines the extent of interaction with the biological target.

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule. | Crucial for membrane permeability and reaching the target site. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org For this compound, NBO analysis reveals how the electron-donating amino (-NH2, or -ND2 in this case) and methoxy (-OCH3, or -OCD3) groups interact with the aromatic ring.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. ijltet.org Larger E(2) values indicate stronger interactions. In this compound, the most significant interactions involve the lone pair electrons on the nitrogen and oxygen atoms donating into the antibonding π* orbitals of the benzene (B151609) ring. This delocalization is fundamental to the chemical behavior of the molecule.

The primary hyperconjugative interactions expected in this compound involve:

n(N) → π(C-C):* Delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring. This is a strong interaction that increases the electron density of the ring, particularly at the ortho and para positions.

n(O) → π(C-C):* Delocalization of an oxygen lone pair into the antibonding orbitals of the aromatic ring, which also contributes to the ring's activation.

π(C-C) → π(C-C):* Intramolecular charge transfer between the double bonds within the benzene ring, defining its aromatic stability.

The replacement of protium (B1232500) with deuterium in the methoxy group (d3) and on the aniline ring (d4) has a minimal impact on these electronic delocalization energies. Deuterium is slightly more electron-releasing than protium, but this effect is generally too subtle to significantly alter the major charge-transfer interactions identified by NBO analysis.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 2-Methoxyaniline Scaffold

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) (Illustrative) Interaction Type and Significance
LP (1) N π* (C1-C6) ~50-60 Strong hyperconjugation; donation from amino lone pair to the aromatic ring.
LP (1) N π* (C2-C3) ~20-25 Strong hyperconjugation; donation from amino lone pair to the aromatic ring.
LP (2) O π* (C1-C2) ~25-30 Strong hyperconjugation; donation from methoxy lone pair to the aromatic ring.
π (C1-C2) π* (C3-C4) ~15-20 Intramolecular charge transfer within the π-system of the ring.
π (C3-C4) π* (C5-C6) ~15-20 Intramolecular charge transfer within the π-system of the ring.

(Note: E(2) values are illustrative based on typical calculations for similar aniline and anisole (B1667542) systems, as specific published data for this compound is unavailable.)

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. researchgate.net It allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. The MEP map is color-coded, where regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. researchgate.net

A DFT study of the parent compound, 2-methoxyaniline (o-anisidine), provides insight into the expected MEP surface of its deuterated analogue. researchgate.net The map reveals that the most negative potential is concentrated around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. The aromatic ring itself also displays a negative potential, a consequence of the electron-donating effects of the amino and methoxy groups. Conversely, the hydrogen atoms of the amino group exhibit the most positive potential, making them the primary sites for nucleophilic interaction.

Table 3: Predicted Reactive Sites of this compound Based on MEP Analysis of 2-Methoxyaniline

Molecular Region Predicted Electrostatic Potential Color on MEP Map Implied Reactivity
Amino Group (Nitrogen) Highly Negative Red Site for electrophilic attack; hydrogen bonding acceptor.
Methoxy Group (Oxygen) Negative Red / Yellow Site for electrophilic attack; hydrogen bonding acceptor.
Aromatic Ring (π-system) Generally Negative Green / Yellow Susceptible to electrophilic aromatic substitution.
Amino Group (Hydrogens/Deuteriums) Highly Positive Blue Site for nucleophilic attack; hydrogen bonding donor.

| Aromatic Ring (Hydrogens/Deuteriums) | Slightly Positive | Light Blue / Green | Weak sites for nucleophilic interaction. |

Table of Compounds Mentioned

Compound Name
This compound
2-methoxyaniline
o-anisidine
2-methoxy benzanilides
Aniline

Research Applications of 2 Methoxy D3 Aniline D4 in Mechanistic and Metabolic Studies

Elucidation of Reaction Mechanisms Utilizing Deuterium (B1214612) Labeling

The heavier isotope of hydrogen, deuterium, forms a stronger covalent bond with carbon compared to protium (B1232500) (the common isotope of hydrogen). This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom at a bond-breaking position is replaced by deuterium. portico.org By measuring the KIE, researchers can gain profound insights into the rate-determining steps of a reaction. capes.gov.br 2-Methoxy-d3-aniline-d4 is instrumental in such studies.

Investigations into Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in organic chemistry. The mechanism typically involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. acs.org The subsequent deprotonation of this intermediate restores aromaticity.

By using this compound, where deuterium atoms are present on the aromatic ring, researchers can investigate the kinetic isotope effect of the deprotonation step. nih.gov A significant KIE (where the reaction is slower with the deuterated compound) provides strong evidence that the C-D bond cleavage is part of the rate-determining step of the reaction. acs.org Conversely, the absence of a KIE suggests that the initial attack of the electrophile is the rate-limiting step. These studies, employing deuterated anilines, have been crucial in refining our understanding of EAS mechanisms under various reaction conditions. nih.gov

Studies of Nucleophilic Addition and Rearrangement Processes

In nucleophilic addition and rearrangement reactions, the introduction of a deuterium label can help to elucidate the intricate bond-making and bond-breaking processes. doi.org For example, in reactions involving the nucleophilic attack on a carbonyl group followed by a rearrangement, tracking the position of the deuterium atom in the final product can reveal the stereochemistry and the nature of the transition state.

Kinetic studies involving deuterated anilines have been employed to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. doi.org Secondary inverse KIEs (where the deuterated compound reacts slightly faster) have been observed in some nucleophilic substitution reactions of aniline (B41778) derivatives, which can be rationalized by changes in hybridization at the reaction center in the transition state. doi.org These subtle effects, revealed by isotopic labeling, provide a detailed picture of the reaction dynamics.

In Vitro Metabolic Stability and Enzyme Kinetics Investigations

The metabolism of foreign compounds (xenobiotics), including drugs, is a major focus of pharmaceutical research. The use of deuterated compounds like this compound offers a unique advantage in these studies. researchgate.netansto.gov.au The stronger C-D bond can significantly slow down metabolic reactions that involve the cleavage of this bond, a principle known as the metabolic switching or kinetic isotope effect. portico.org

Assessment of Metabolic Pathways and Isotopic Effects on Demethylation

One of the common metabolic pathways for compounds containing a methoxy (B1213986) group is O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov In the case of 2-methoxyaniline, this process would involve the cleavage of a C-H bond in the methoxy group. By using this compound, where the methoxy group is deuterated, researchers can directly assess the impact of this isotopic substitution on the rate of O-demethylation.

A slower rate of metabolism for the deuterated analog compared to the non-deuterated parent compound provides direct evidence for the involvement of O-demethylation in its metabolic clearance. nih.gov This approach is a powerful tool for identifying and quantifying the contribution of different metabolic pathways.

Metabolic Parameter 2-Methoxyaniline This compound Observation
Relative O-demethylation Rate HigherLowerSlower metabolism due to the kinetic isotope effect.
Primary Metabolite 2-Aminophenol2-Aminophenol (formed at a slower rate)Confirms O-demethylation as a key metabolic pathway.

Quantification of Deuterium’s Impact on Cytochrome P450-Mediated Metabolism

Cytochrome P450 enzymes are a superfamily of proteins that play a central role in the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov The rate at which these enzymes metabolize a compound can have a significant impact on its efficacy and safety. researchgate.net The kinetic isotope effect is a valuable tool for probing the mechanisms of CYP-catalyzed reactions. acs.org

Enzyme System Substrate Kinetic Isotope Effect (kH/kD) Implication
Cytochrome P450 (CYP) Isoforms 2-Methoxyaniline vs. This compound>1 (significant)C-H bond cleavage in the methoxy group is a rate-limiting step in the metabolism.
Cytochrome P450 (CYP) Isoforms 2-Methoxyaniline vs. This compound≈1 (negligible)C-H bond cleavage is not the rate-limiting step; other steps in the catalytic cycle are slower.

Utilization as Internal Standards in Advanced Quantitative Bioanalytical Methods

In the field of quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a reliable internal standard (IS) is paramount. An ideal IS compensates for variations in sample preparation, injection volume, and matrix effects, ensuring the accuracy and precision of the analytical method. nih.gov Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards because their physicochemical properties are nearly identical to those of the analyte. nih.gov This ensures they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer, while being distinguishable by their higher mass-to-charge ratio (m/z).

Deuterated aromatic amines, such as isotopologues of anisidine and aniline, are employed as internal standards for the quantification of their non-deuterated counterparts in biological matrices like urine. nih.gov For instance, in a validated LC-MS/MS method for the analysis of 39 primary aromatic amines, a suite of deuterated internal standards, including ortho-anisidine-d7 and para-anisidine-d4, was utilized to ensure accurate quantification. nih.gov

The efficacy of a deuterated IS is critically dependent on its isotopic purity. nih.gov The presence of significant amounts of the unlabeled analyte or other isotopologues within the IS can lead to inaccurate measurements, especially at the lower limit of quantification. nih.gov For example, an atovaquone-d4 (B1461952) internal standard was found to contain non-negligible levels of atovaquone-d5 (B563105) to -d8, which significantly impacted method validation and required recertification of the standard. nih.gov Similarly, the discovery of more than 7% unlabeled ursodiol in an ursodiol-d5 IS rendered it unusable without compromising the linearity of the assay. nih.gov Therefore, the purity of compounds like this compound is a critical prerequisite for their successful application as internal standards.

Table 1: Examples of Deuterated Internal Standards in Aromatic Amine Analysis This interactive table summarizes deuterated internal standards used in a multi-analyte LC-MS/MS method for human urine analysis. nih.gov

Internal StandardAnalyte(s)
aniline-d5Aniline
2-naphthylamine-d72-Naphthylamine
ortho-anisidine-d7ortho-Anisidine
para-anisidine-d4para-Anisidine
ortho-toluidine-13C6ortho-Toluidine
para-toluidine-d7para-Toluidine
4-chloroaniline-13C64-Chloroaniline

Application in Pharmacological Probe Design and Ligand-Receptor Interaction Studies

Beyond their use as internal standards, deuterated compounds are valuable as pharmacological probes to elucidate the mechanisms of ligand-receptor interactions and to design improved therapeutic agents. While often used to enhance metabolic stability via the kinetic isotope effect, deuteration can also subtly alter physicochemical properties that impact receptor binding affinity, selectivity, and kinetics. acs.org These alterations provide a means to probe the intricate details of how a ligand interacts with its biological target. acs.orgnih.gov

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, offer a sophisticated approach to drug design, allowing for greater subtype selectivity and a more nuanced modulation of receptor activity. nih.govannualreviews.org Deuterated compounds can be used as mechanistic probes in the development of these modulators, helping to refine structure-activity relationships and optimize pharmacological profiles. acs.org

The selective replacement of hydrogen with deuterium can have a measurable impact on ligand binding affinity. acs.org This effect is not universal and must be evaluated on a case-by-case basis, but it can be exploited in the rational design of ligands with improved potency and selectivity. acs.org

A computational study investigating the adenosine (B11128) A2A receptor antagonist istradefylline (B1672650) provides a clear example. nih.govresearchgate.net The study revealed that the C8-trans-styryl fragment of istradefylline is highly sensitive to deuteration. nih.gov Specifically, deuterating both methoxy groups on this part of the molecule (d6-deuteration) was predicted to improve the binding affinity by -0.4 kcal/mol. nih.govresearchgate.net Polydeuteration of the entire istradefylline molecule (d19-istradefylline) was predicted to enhance affinity by -0.6 kcal/mol, corresponding to a significant 2.8-fold increase in potency. nih.gov These improvements are attributed to subtle changes in intermolecular interactions, such as C-H···π contacts with receptor residues. researchgate.netirb.hr

In another study, researchers synthesized novel deuterated ligands for the γ-aminobutyric acid type A receptor (GABA-A R) α6 subtype. nih.gov By incorporating deuterium into the methoxy substituents of pyrazoloquinolinone ligands, they successfully improved metabolic stability and bioavailability while, crucially, retaining functional selectivity for the α6 subtype. nih.gov For one series of compounds, deuteration of the "A-ring" methoxy group resulted in a three-fold increase in stability in human liver microsomes. nih.gov This work demonstrates how deuteration can be rationally applied to enhance drug-like properties without compromising the desired pharmacological profile.

Table 2: Predicted Change in Binding Affinity upon Deuteration for Adenosine A2A Receptor Ligands This interactive table shows the calculated improvements in binding affinity for deuterated analogues of caffeine (B1668208) and istradefylline. acs.orgnih.gov

CompoundDeuterationPredicted Affinity Change (kcal/mol)Predicted Potency Increase
Caffeined3 (any single N-methyl)-0.1~1.2-fold
Caffeined6 (any two N-methyls)-0.2~1.4-fold
Caffeined9 (perdeuterated)-0.3~1.7-fold
Istradefyllined6 (both O-methyls)-0.4~2.0-fold
Istradefyllined19 (polydeuterated)-0.6~2.8-fold

Deuterated compounds serve as unique mechanistic probes for investigating complex pharmacological phenomena like allosteric modulation and ligand-protein binding kinetics. The subtle structural and energetic changes introduced by deuterium can reveal key aspects of a ligand's interaction with its target protein.

In the development of a backup clinical candidate for an M1 positive allosteric modulator (PAM), deuteration was employed to mitigate the formation of an inactive metabolite. acs.org Interestingly, while addressing the metabolic issue, the introduction of deuterium into the core structure resulted in a slight loss of M1 PAM potency. acs.org This was hypothesized to be the result of a change in the C–D dipole that diminished receptor affinity, illustrating how deuteration can be used to probe the electronic requirements of a binding interaction. acs.org Such findings are invaluable for understanding the structure-activity relationship at an allosteric site.

Furthermore, deuteration can be used to study ligand-protein binding kinetics—the rates of association (kon) and dissociation (koff) of a ligand from its receptor. These kinetic parameters are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. The conformational state of a protein is not static but exists as an ensemble of states. nih.gov Ligands can select for and bind to specific conformations, shifting the equilibrium. nih.gov Because deuteration can alter the vibrational modes and intermolecular forces (e.g., C-D···π vs. C-H···π bonds) that stabilize a ligand in the binding pocket, it can influence the energy landscape of the binding and unbinding pathways. irb.hr By comparing the binding kinetics of a deuterated ligand to its non-deuterated parent, researchers can gain mechanistic insights into the conformational selection and induced-fit processes that govern the interaction.

Future Research Trajectories and Emerging Methodologies for Deuterated Aromatic Amines

Innovations in Green and Sustainable Synthetic Routes for Deuterated Aniline (B41778) Derivatives

The demand for environmentally benign and cost-effective methods for synthesizing deuterated compounds is a major driver of innovation. Traditional methods often rely on harsh reagents, expensive deuterium (B1214612) sources, and generate significant chemical waste. The future of deuterated aniline derivative synthesis lies in the adoption of greener and more sustainable alternatives.

A key area of development is the use of heavy water (D₂O) as a readily available and inexpensive deuterium source. nih.gov Catalytic hydrogen-deuterium (H/D) exchange reactions using D₂O are gaining prominence. Heterogeneous catalysts, such as palladium on carbon (Pd/C) combined with aluminum (Al), have shown promise in facilitating selective H/D exchange in anilines and other aromatic compounds under mild conditions. nih.gov This approach is not only environmentally friendly but also offers high selectivity and efficiency.

Recent advancements have also explored the use of earth-abundant metal catalysts, such as manganese, for the deuteration of anilines. These catalysts can be prepared from readily available precursors and have demonstrated high deuterium incorporation in a variety of aniline substrates. The development of heterogeneous catalysts is particularly attractive due to their ease of separation from the reaction mixture and potential for recyclability, further enhancing the sustainability of the process.

Photochemical methods represent another promising frontier in the green synthesis of deuterated anilines. Visible-light-induced deuteration offers a mild and selective alternative to traditional thermal methods. These reactions can often be carried out at room temperature and with high functional group tolerance, making them suitable for the late-stage deuteration of complex molecules.

Future research in this area will likely focus on:

Development of novel and more efficient heterogeneous catalysts: This includes exploring a wider range of earth-abundant metals and supports to improve catalytic activity, selectivity, and longevity.

Expansion of photochemical deuteration methods: Research will aim to broaden the scope of substrates and improve the quantum yields of these reactions.

Flow chemistry applications: Integrating deuteration reactions into continuous flow systems can offer enhanced control over reaction parameters, improved safety, and scalability.

Biocatalytic approaches: The use of enzymes for selective deuteration presents a highly sustainable and specific method for preparing deuterated aniline derivatives.

The following table summarizes some of the emerging green synthetic routes for deuterated anilines:

Synthetic RouteDeuterium SourceCatalyst/ConditionsAdvantages
Catalytic H/D ExchangeD₂OPd/C-AlEnvironmentally benign, high selectivity, mild conditions
Heterogeneous CatalysisD₂OManganese-basedUse of earth-abundant metals, recyclable catalyst
Photochemical DeuterationD₂O or other deuterated solventsVisible light, photosensitizerMild conditions, high functional group tolerance

Integration of Multimodal Spectroscopic and Computational Techniques for Comprehensive Characterization

The precise characterization of deuterated aromatic amines is crucial for understanding their properties and behavior. While individual spectroscopic techniques provide valuable information, the integration of multiple methods, coupled with computational analysis, offers a more comprehensive and robust characterization. This multimodal approach is becoming increasingly important for unambiguously determining the position and extent of deuterium incorporation, as well as for understanding the subtle structural and electronic effects of isotopic substitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing deuterated compounds. ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals. For a compound like 2-Methoxy-d3-aniline-d4, the absence of signals corresponding to the methoxy (B1213986) protons and the aromatic protons at specific positions would confirm deuteration. ²H (Deuterium) NMR provides direct evidence of deuterium incorporation and can be used to quantify the level of deuteration at different sites within the molecule.

Mass spectrometry (MS) is another essential tool for confirming deuteration. High-resolution mass spectrometry can precisely determine the molecular weight of the deuterated compound, which will be higher than its non-deuterated counterpart due to the greater mass of deuterium compared to protium (B1232500). The isotopic distribution pattern in the mass spectrum provides further confirmation of the number of deuterium atoms incorporated.

Vibrational spectroscopy , including Infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. The C-D bond has a lower vibrational frequency than the C-H bond, resulting in a noticeable shift in the corresponding spectral bands. nih.gov These shifts can be used to confirm the presence of deuterium and, in some cases, to probe the local environment of the deuterated bond.

Computational chemistry plays an increasingly vital role in complementing experimental data. Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties of deuterated molecules. By comparing calculated spectra with experimental data, researchers can confirm structural assignments and gain deeper insights into the effects of isotopic labeling. Computational models can also help in understanding the thermodynamic and kinetic aspects of deuteration reactions.

The future of characterization in this field will involve:

Hyphenated techniques: The coupling of chromatographic separation methods (like GC or LC) with spectroscopic detectors (MS and NMR) will allow for the analysis of complex mixtures of deuterated compounds.

Advanced NMR techniques: Two-dimensional and solid-state NMR methods will be increasingly used to probe the structure and dynamics of deuterated aromatic amines in more complex environments.

Synergistic use of theory and experiment: The routine integration of high-level computational modeling with a suite of spectroscopic techniques will become standard practice for the comprehensive characterization of novel deuterated molecules.

The following table outlines the key spectroscopic and computational techniques for the characterization of deuterated aromatic amines:

TechniqueInformation Provided
¹H NMRDegree of deuteration (disappearance of proton signals)
²H NMRDirect detection and quantification of deuterium
Mass SpectrometryConfirmation of molecular weight and number of deuterium atoms
Vibrational (IR/Raman) SpectroscopyConfirmation of C-D bonds through frequency shifts nih.gov
Computational Chemistry (DFT)Prediction of spectroscopic properties, structural analysis

Expansion of Isotope Effect Studies to Complex Biological Systems and Materials Science

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). While KIE studies have traditionally been used to elucidate reaction mechanisms in organic chemistry, their application is expanding into more complex biological systems and the field of materials science, opening up new avenues for research and development.

In biological systems , the KIE of deuterated aromatic amines is of particular interest in the study of drug metabolism. Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond as the rate-determining step. masonaco.orgnih.gov By selectively deuterating the metabolic "soft spots" of a drug molecule, the rate of metabolism can be slowed down, leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. clearsynth.comcreative-proteomics.comtexilajournal.com The study of deuterated anilines and their derivatives can provide valuable insights into the mechanisms of enzymatic reactions and guide the design of next-generation pharmaceuticals with enhanced therapeutic properties. mdpi.com

Future research in this area will likely involve:

Metabolomics studies: Using deuterated aromatic amines as tracers to map metabolic pathways and quantify metabolic fluxes in cells and organisms.

Enzyme mechanism elucidation: Employing KIE studies to probe the transition states of enzymatic reactions involving aromatic amines.

Personalized medicine: Investigating how genetic variations in metabolic enzymes affect the KIE of deuterated drugs, potentially leading to more personalized therapeutic strategies.

In materials science , the incorporation of deuterium into organic materials can lead to significant changes in their physical and chemical properties. nih.gov The stronger C-D bond compared to the C-H bond can enhance the thermal and photochemical stability of materials. This is particularly relevant for organic electronic devices, such as organic light-emitting diodes (OLEDs), where deuteration of the organic components can lead to longer device lifetimes.

The subtle changes in molecular vibrations and intermolecular interactions upon deuteration can also influence the bulk properties of materials. For example, in hydrogen-bonded systems, deuteration can alter the strength of hydrogen bonds, leading to changes in crystal packing, phase transition temperatures, and electronic properties. The study of deuterated aromatic amines can contribute to the development of novel materials with tailored properties for a variety of applications.

Emerging research directions in materials science include:

Organic electronics: Investigating the impact of deuteration on the performance and stability of organic semiconductors, conductors, and light-emitting materials.

Polymer science: Using deuterated monomers to synthesize polymers with enhanced stability and to study polymerization mechanisms.

Crystal engineering: Exploring how deuteration can be used to control the self-assembly and packing of organic molecules in the solid state to create materials with desired properties.

The following table provides examples of the application of isotope effect studies in different fields:

FieldApplication of Deuterated Aromatic Amines
Biological Systems
Drug MetabolismProbing cytochrome P450 mechanisms, improving pharmacokinetic profiles masonaco.orgnih.gov
MetabolomicsTracing metabolic pathways
Materials Science
Organic ElectronicsEnhancing the stability and lifetime of OLEDs
Polymer ChemistryStudying polymerization kinetics and mechanisms

Development of Novel Applications as Probes for Dynamic Chemical and Biological Processes

The unique properties of deuterated compounds make them excellent probes for studying dynamic processes in both chemical and biological systems. Because deuterium is a stable, non-radioactive isotope, it can be safely used in a wide range of applications, from in vitro experiments to in vivo studies in living organisms. Deuterated aromatic amines, including this compound, are poised to play an increasingly important role as tracers and internal standards.

One of the most significant applications of deuterated compounds is as internal standards in quantitative mass spectrometry . clearsynth.comtexilajournal.com In bioanalytical and environmental studies, accurate quantification of target analytes is often challenging due to matrix effects and variations in instrument response. By spiking a sample with a known amount of a deuterated analog of the analyte of interest, these variations can be corrected for, leading to highly accurate and precise measurements. texilajournal.com this compound, for example, could serve as an ideal internal standard for the quantification of 2-methoxyaniline or its metabolites in biological samples.

Deuterated aromatic amines are also valuable tracers for studying metabolic pathways . nih.gov By introducing a deuterated compound into a biological system, researchers can track its uptake, distribution, and transformation into various metabolites using techniques like mass spectrometry and NMR. nih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolic networks and can reveal how these networks are altered in disease states or in response to drug treatment. creative-proteomics.com

Furthermore, deuterated compounds can be used as probes for monitoring chemical reactions . By incorporating a deuterated reactant or catalyst, the progress of a reaction can be followed using spectroscopic techniques that are sensitive to isotopic substitution. This can provide valuable mechanistic insights and help to optimize reaction conditions.

Future applications in this domain are expected to include:

In vivo imaging: The development of new imaging techniques that can visualize the distribution of deuterated compounds in living organisms, providing real-time information on metabolic processes.

Fluxomics: The use of advanced computational models in conjunction with stable isotope labeling data to precisely quantify the rates of metabolic reactions in complex biological systems.

Environmental fate studies: Employing deuterated aromatic amines to trace the environmental transport and degradation of pollutants.

The following table highlights key applications of deuterated aromatic amines as probes:

ApplicationTechnique(s)Purpose
Internal StandardMass Spectrometry (LC-MS, GC-MS)Accurate quantification of analytes in complex matrices clearsynth.comtexilajournal.com
Metabolic TracerMass Spectrometry, NMRElucidating metabolic pathways and fluxes nih.govcreative-proteomics.comnih.gov
Chemical Reaction ProbeNMR, Vibrational SpectroscopyStudying reaction mechanisms and kinetics

Q & A

Q. How can 2-Methoxy-d3-aniline-d4 be synthesized and characterized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves deuterium exchange or substitution using deuterated reagents (e.g., D₂O, CD₃I) under controlled conditions. For example, methoxy-d3 groups can be introduced via methylation of aniline-d4 precursors using deuterated methyl iodide (CD₃I) in the presence of a base. Characterization requires ¹H/²H NMR to confirm deuterium incorporation (≥98% isotopic purity) and high-resolution mass spectrometry (HRMS) to verify molecular weight shifts due to isotopic substitution . Stability tests under ambient and refrigerated conditions are critical to assess deuterium retention over time.

Q. What analytical techniques are most effective for quantifying deuterium incorporation in 2-Methoxy-aniline derivatives?

  • Methodological Answer :
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies deuterium/hydrogen ratios with precision (±0.1‰).
  • ¹³C/²H NMR : Resolves deuterium positions in the methoxy and aniline moieties, distinguishing between d3 (methoxy) and d4 (aniline) substitutions.
  • FT-IR Spectroscopy : Detects vibrational mode shifts caused by deuterium substitution, particularly in N-H/D and C-D stretches .
    Table 1 : Comparison of Analytical Techniques
TechniqueDetection LimitKey Application
HRMS0.01 DaMolecular weight confirmation
²H NMR1% isotopic purityPosition-specific deuterium analysis
IRMS0.1‰Bulk isotopic ratio quantification

Q. How does the deuterated form of 2-Methoxy-aniline impact its solubility and stability in common solvents?

  • Methodological Answer : Deuterated compounds often exhibit reduced solubility in polar solvents (e.g., D₂O vs. H₂O) due to weaker hydrogen bonding. Stability studies should compare degradation rates in deuterated vs. non-deuterated analogs using HPLC-UV or GC-MS under varying pH and temperature conditions. For example, accelerated stability testing at 40°C/75% RH for 4 weeks can reveal deuterium loss trends .

Advanced Research Questions

Q. What are the isotopic effects of deuterium substitution on the chemical reactivity of 2-Methoxy-aniline derivatives in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Deuterium substitution at the methoxy group (d3) can alter reaction kinetics due to the kinetic isotope effect (KIE) . For instance, in NAS reactions with electrophiles (e.g., NO₂⁺), deuterated methoxy groups may slow reaction rates by 1.5–2× compared to non-deuterated analogs. Computational studies (e.g., DFT-GGA/BPW91 ) predict activation energy differences by modeling transition states with deuterated vs. protiated methoxy groups . Experimental validation involves kinetic profiling using stopped-flow spectroscopy or time-resolved NMR .

Q. How does the presence of deuterium affect the photodegradation pathways of 2-Methoxy-aniline under simulated solar radiation?

  • Methodological Answer : Photodegradation studies using MnFe₂O₄/Zn₂SiO₄ photocatalysts under simulated solar radiation (Box-Behnken experimental design) reveal that deuterated anilines exhibit slower degradation rates (20–30% reduction) due to reduced C-D bond cleavage efficiency compared to C-H bonds . Mechanistic insights are obtained via EPR spectroscopy to detect radical intermediates (e.g., ·OH, ·O₂⁻) and LC-QTOF-MS to identify deuterated byproducts like 2-methoxyquinone-d3.

Q. How can computational methods predict the stability and electronic properties of deuterated aniline compounds?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or CAM-B3LYP) and basis sets like 6-311++G(3df) accurately model ionization potentials (IPs) and electron affinities (EAs) for deuterated anilines. For example, the adiabatic ionization energy (AIE) of deuterated 2-Methoxy-aniline is calculated to be 7.45–7.58 eV, closely matching experimental values from photoelectron spectroscopy . Molecular dynamics (MD) simulations further predict isotopic effects on crystal packing and lattice energies.

Data Contradiction Analysis

Q. Why do bacterial degradation pathways for aniline compounds show conflicting efficiencies for deuterated analogs?

  • Analysis : Studies on Pseudomonas strains reveal that genes encoding aniline dioxygenase (e.g., tdnQ) exhibit reduced activity toward deuterated substrates due to steric and electronic mismatches in enzyme-substrate binding ( vs. 18). For instance, catechol-d4 formation rates are 40% slower than non-deuterated analogs, as shown via GC-MS metabolic profiling . Contradictions arise from strain-specific adaptations; Rhodococcus spp. engineered with modified promoters show improved degradation efficiency (70% recovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.